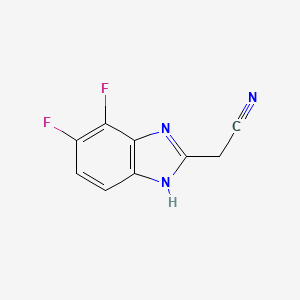

![molecular formula C9H6N4OS B2404466 6-(呋喃-2-基)-[1,2,4]三唑并[4,3-b]哒嗪-3-硫醇 CAS No. 1286732-93-1](/img/structure/B2404466.png)

6-(呋喃-2-基)-[1,2,4]三唑并[4,3-b]哒嗪-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

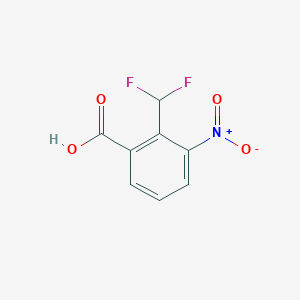

The compound “6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol” is a derivative of 1,2,4-triazole . 1,2,4-Triazoles are a class of heterocyclic compounds that have been the focus of interest among organic and medicinal chemists due to their wide range of applications as synthetic intermediates and promising pharmaceuticals . They act as important pharmacophores by interacting with biological receptors with high affinity owing to their dipole character, hydrogen bonding capacity, rigidity, and solubility .

Molecular Structure Analysis

1,2,4-Triazole, the core structure in “6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol”, exists in two tautomeric forms A and B in which 1H-1,2,4-triazole (A) is more stable than 4H-1,2,4-triazole (B) . The triazole ring can act as isosteres of amide, ester, and carboxylic acid .科学研究应用

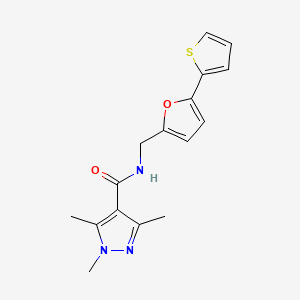

抗病毒和抗菌特性

- 研究表明,6-(呋喃-2-基)-[1,2,4]三唑并[4,3-b]哒嗪-3-硫醇的衍生物在抗病毒和抗菌活性方面具有潜力。例如,某些三唑并噻二嗪衍生物对甲型肝炎病毒 (HAV) 和 HIV 表现出有希望的抗病毒活性。这些化合物使用各种分析法合成和评估,揭示了它们在抑制病毒复制方面的有效性 (Shamroukh & Ali, 2008)。此外,已评估类似化合物的抗菌活性,证明对各种细菌和真菌物种有效 (Ravindra, Vagdevi, & Vaidya, 2008)。

抗癌研究

- 6-(呋喃-2-基)-[1,2,4]三唑并[4,3-b]哒嗪-3-硫醇衍生物的探索也已扩展到抗癌研究。一些研究集中于合成和测试化合物的细胞毒活性,针对各种癌细胞系。例如,某些合成的三唑并[4,3-b]哒嗪对急性淋巴细胞白血病 (ALL) 细胞系和人乳腺腺癌细胞系表现出细胞毒活性,表明它们作为癌症治疗剂的潜力 (Mamta 等,2019)。

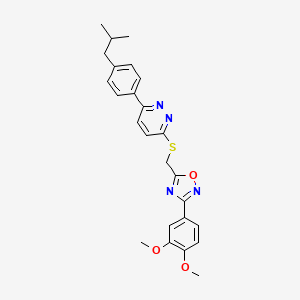

合成和结构分析

- 科学研究也集中在该化合物及其衍生物的合成和结构分析上。这些研究涉及详细的光谱技术和密度泛函理论 (DFT) 计算,以了解化合物的分子结构和性质。例如,对衍生物的合成、结构分析和 DFT 计算的研究揭示了化合物分子间相互作用和分子堆积强度的见解 (Sallam 等,2021)。

高能材料研究

- 有趣的是,6-(呋喃-2-基)-[1,2,4]三唑并[4,3-b]哒嗪-3-硫醇的衍生物已被用于构建具有低敏感性的新型高能材料。该领域的研究涉及合成具有高爆速和爆压的化合物,同时还确保低冲击和摩擦敏感性。这表明这些化合物在需要稳定但高能材料的应用中的潜在用途 (Chen, Zhang, Wang, & Zhang, 2021)。

作用机制

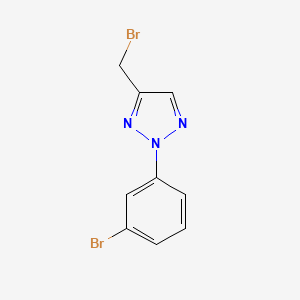

Target of Action

The compound “6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol” is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities

Mode of Action

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, to which this compound belongs, is known to interact with different target receptors through hydrogen bond accepting and donating characteristics . This allows the compound to make specific interactions with different target receptors, leading to its diverse pharmacological activities .

Biochemical Pathways

For instance, compounds with anticancer activity often interfere with cell proliferation pathways, while compounds with antimicrobial activity often disrupt essential biochemical pathways in microorganisms .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold , suggesting that similar studies may have been conducted for this compound.

Result of Action

For instance, compounds with anticancer activity often induce apoptosis (programmed cell death) in cancer cells, while compounds with antimicrobial activity often inhibit the growth of microorganisms .

属性

IUPAC Name |

6-(furan-2-yl)-2H-[1,2,4]triazolo[4,3-b]pyridazine-3-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4OS/c15-9-11-10-8-4-3-6(12-13(8)9)7-2-1-5-14-7/h1-5H,(H,11,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFFBLWMWCBHID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN3C(=NNC3=S)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2404383.png)

![3,4-difluoro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2404384.png)

![Methyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate](/img/structure/B2404385.png)

![N-[cyano(2-methoxyphenyl)methyl]-2-nitrocyclopropane-1-carboxamide](/img/structure/B2404388.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2404392.png)

![3-chloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2404405.png)

![N-(3-chloro-4-fluorophenyl)-5-[(3-fluoro-4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2404406.png)